3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a dioxaspiro undecane and a fluorophenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of a fluorophenylamine with a spirocyclic ketone. One common method includes the use of a condensation reaction where the fluorophenylamine reacts with a spirocyclic diketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action for 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The spiro linkage provides a rigid structure that can fit into specific binding sites, making it a valuable tool in studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: An oxygen-rich building block for chemical synthesis.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share a similar spirocyclic structure and are used in various chemical reactions.
Uniqueness
What sets 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione apart is the presence of the fluorophenyl group, which adds unique chemical properties such as increased stability and specific reactivity. This makes it particularly useful in applications where these properties are desired.
Properties
IUPAC Name |
3-[(2-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c17-12-6-2-3-7-13(12)18-10-11-14(19)21-16(22-15(11)20)8-4-1-5-9-16/h2-3,6-7,10,18H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXIRNBELJHWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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